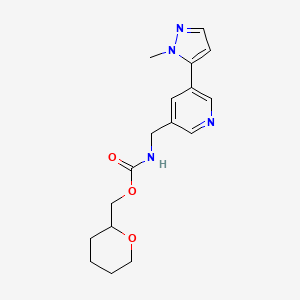

N-(4-(4-氯苯基)噻唑-2-基)-3-(2,5-二氧代吡咯烷-1-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

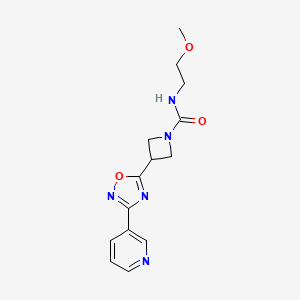

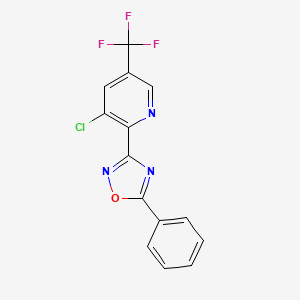

N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide, also known as CPTH2, is a small molecule inhibitor that has been used in scientific research to study the role of histone deacetylases (HDACs) in various biological processes. HDACs are enzymes that remove acetyl groups from histone proteins, which can affect gene expression and cellular function. CPTH2 has been shown to selectively inhibit HDAC8, which is involved in the regulation of cell cycle progression, DNA damage response, and other cellular processes.

科学研究应用

抗菌应用

- 合成的噻唑衍生物,包括与指定化合物类似的那些,已显示出显着的抗菌活性。特别地,在苯环上带有羟基和氨基等给电子基团的衍生物对革兰氏阳性和革兰氏阴性菌种均表现出最大活性 (Chawla, 2016).

抗癌研究

- 该化合物的某些衍生物已被评估其抗癌活性。一些衍生物在针对各种癌细胞系(包括乳腺癌、肺癌、结肠癌和卵巢癌)的测试中显示出比参考药物更高的抗癌活性 (Ravinaik 等人,2021).

量子力学研究

- 已经对类似化合物(包括 2-(5-(4-氯苯基)-3-(吡啶-2-基)-4,5-二氢吡唑-1-基)苯并[d]噻唑)进行了量子力学和光谱研究。这些研究有助于了解此类化合物的电子、振动和结构性质 (Diwaker, 2014).

合成研究

- 对噻唑和噻唑啉化合物(包括与查询化合物类似的化合物)的合成研究已经很广泛。这些研究的重点是开发有效的合成方法并了解这些化合物的化学性质 (Vovk 等人,2010).

硬脂酰辅酶 A 去饱和酶-1 抑制剂

- 该化合物的衍生物已被研究为硬脂酰辅酶 A 去饱和酶-1 (SCD-1) 的有效抑制剂,这对于治疗应用非常重要 (Uto 等人,2009).

分子相互作用研究

- 已经研究了类似化合物与受体(例如 CB1 大麻素受体)的分子相互作用。这些研究有助于了解这些化合物如何在分子水平上与各种受体相互作用 (Shim 等人,2002).

超分子凝胶剂

- 一些与查询化合物类似的 N-(噻唑-2-基)苯甲酰胺衍生物已被研究其胶凝行为。这些研究是材料科学中非共价相互作用更广泛探索的一部分 (Yadav & Ballabh, 2020).

药物开发

- 对该化合物的衍生物的研究也集中在开发新药,尤其是在抗惊厥药和其他神经系统应用方面 (Kamiński 等人,2015).

抗炎研究

- 已经对类似化合物的抗炎和镇痛作用进行了研究,这对于开发治疗各种炎症状况的新疗法非常重要 (Kumar & Singh, 2020).

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These suggest a wide range of potential targets.

Mode of Action

The thiazole ring, a key structural component of this compound, is known to interact with biological targets through its nitrogen and sulfur atoms . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and distribution within the body.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These suggest a broad range of potential effects at the molecular and cellular level.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

属性

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O3S/c21-14-6-4-12(5-7-14)16-11-28-20(22-16)23-19(27)13-2-1-3-15(10-13)24-17(25)8-9-18(24)26/h1-7,10-11H,8-9H2,(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXYLRYUXYXYEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid](/img/structure/B2448880.png)

![N-(benzo[d]thiazol-6-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2448886.png)

![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2448893.png)